molecular formula C23H29D8NO4 B1152507 N-Arachidonoyl-L-Serine-d8

N-Arachidonoyl-L-Serine-d8

Cat. No.: B1152507
M. Wt: 399.6
InChI Key: FQUVPTVNRMUOPO-FBFLGLDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Arachidonoyl-L-serine-d8 (ARA-S-d8) contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. It is intended for use as an internal standard for the quantification of ARA-S by GC- or LC-mass spectrometry. Arachidonoyl amides of both amino acids and neurotransmitters such as dopamine have been previously reported in the literature. ARA-S is one such recently isolated endocannabinoid with an unusual activity profile. ARA-S does not bind to CB1 and CB2 receptors or vanilloid receptor 1. Like cannabidiol, ARA-S (5 mg/kg) antagonizes the hypotensive effects of a 10 mg/kg IV bolus of abnormal cannabidiol (Abn-CBD, CAY10429 Item No. 10004259) in an anesthetized rat blood pressure model. However, similar to Abn-CBD, ARA-S relaxes isolated rat mesenteric arteries and abdominal aorta, as well as increases phosphorylation of Akt and MAPK in HUVEC. The precise mechanisms of action by ARA-S and Abn-DBD in various vascular preparations appears to be different and requires further investigation.

Properties

Molecular Formula

C23H29D8NO4

Molecular Weight

399.6

InChI

InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D

InChI Key

FQUVPTVNRMUOPO-FBFLGLDDSA-N

SMILES

CCCCC/C([2H])=C([2H])C/C([2H])=C([2H])C/C([2H])=C([2H])C/C([2H])=C([2H])CCCC(N[C@@H](CO)C(O)=O)=O

Synonyms

ARA-S-d8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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